2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. Key structural features include:
- A 4-chlorophenyl group at position 3 of the triazole ring, enhancing hydrophobic interactions in biological systems.
- A thioether linkage (-S-) at position 6 of the pyridazine ring, which may improve stability and redox activity.
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-3-12(4-6-13)18-22-21-15-7-8-17(23-24(15)18)27-11-16(25)20-10-14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBKPXHAUWZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that incorporates a triazolo-pyridazine structure known for its diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 387.9 g/mol. It features a triazolo-pyridazine core linked to a thioether and an acetamide moiety, which are significant for its biological interactions.
Biological Activities
Research has indicated that compounds containing the triazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. Studies have shown that derivatives similar to the target compound demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The mechanism of action for this compound likely involves interference with DNA replication and repair processes in cancer cells. This results in apoptosis (programmed cell death), which is crucial in cancer therapy .
- Anti-inflammatory Effects : Triazole derivatives have been explored for their potential as anti-inflammatory agents, possibly by inhibiting cyclooxygenase enzymes (COX) involved in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for survival and proliferation in cancer cells.
- DNA Interaction : It is hypothesized that the compound can bind to DNA or interfere with associated proteins, disrupting replication and transcription processes.
- Cell Signaling Modulation : The thioether linkage may interact with cellular signaling pathways, affecting cell growth and apoptosis.
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to the target compound:
- A study reported that triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, indicating potent antibacterial activity .
- In vitro assays demonstrated that certain triazole compounds could induce apoptosis in cancer cell lines by activating caspase pathways .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Triazole A | Antibacterial | S. aureus | 0.125 μg/mL |
| Triazole B | Antifungal | C. albicans | 0.5 μg/mL |
| Triazole C | Anticancer | HeLa Cells | IC50 = 10 μM |
| Triazole D | Anti-inflammatory | COX-II | IC50 = 0.011 μM |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this structure showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been well documented. For instance, studies have reported that certain triazole-thiones exhibit cytotoxic effects against various cancer cell lines. One notable study indicated IC50 values as low as 6.2 μM against colon carcinoma cells, suggesting that this compound may also hold promise in cancer therapeutics.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of triazole compounds. Related studies found that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. Given the structural similarities, further investigation into this compound's efficacy against tuberculosis is warranted.
Antimicrobial Screening
A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens. Results indicated promising activity levels that warrant further exploration in clinical settings.
Cytotoxicity Assessments
In vitro studies have indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications.
Summary of Findings
The following table summarizes key findings from various studies on the compound's biological activities:
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) linkage in the molecule is susceptible to oxidation. Common oxidizing agents convert the sulfur atom into sulfoxides or sulfones, altering the compound’s electronic and steric properties.
Key Findings :
- Oxidation with H₂O₂ at 40°C selectively produces sulfoxides without over-oxidation to sulfones .
- Sulfone formation using m-CPBA enhances polarity, potentially improving bioavailability .
Reduction Reactions
The triazolopyridazine core and thioether group may undergo reduction under specific conditions.
Key Findings :
- Lithium aluminum hydride reduces the acetamide moiety to a primary amine, retaining the furan and triazolopyridazine units .
- Triazole ring reduction is thermodynamically unfavorable unless destabilized by electron-withdrawing groups .
Substitution Reactions
Electrophilic substitution is feasible at the aromatic rings, while nucleophilic substitution targets the chlorophenyl group.
Key Findings :
- Nitration occurs preferentially on the electron-rich furan ring over the chlorophenyl group .
- Hydroxylation of the chlorophenyl group under basic conditions proceeds via a Meisenheimer complex .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (6M) | Reflux, 6 hours | 2-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid | |
| NaOH (10%) | 80°C, 3 hours | Sodium salt of the carboxylic acid |
Key Findings :
- Acidic hydrolysis retains the thioether linkage but cleaves the amide bond .
- The furan ring remains intact under both acidic and basic conditions due to its stability .
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Thioether (-S-) | High (oxidation > reduction) | Sulfoxide/sulfone formation |
| Chlorophenyl ring | Moderate (electrophilic substitution at meta/para positions) | Nitration/hydroxylation |
| Triazolopyridazine core | Low (resistant to electrophilic attack) | Reduction under extreme conditions only |
| Acetamide (-NHCO-) | High (hydrolysis) | Cleavage to carboxylic acid/amine |
Research Implications
- Pharmacological Modifications : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides .
- Synthetic Utility : Hydrolysis products serve as intermediates for further functionalization (e.g., coupling with amines) .
- Structural-Activity Relationships (SAR) : Nitration at the furan ring increases hydrophobic interactions in enzyme binding pockets .
For authoritative details, consult peer-reviewed studies on triazolopyridazine systems and thioether reactivity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazolopyridazine Derivatives
Key Observations:
- Thioether vs. Ether Linkages : The target compound’s thioether may confer higher resistance to enzymatic cleavage compared to ether-linked analogues (e.g., 2-(4-ethoxyphenyl)-...acetamide ).
- Furan vs.
- Chlorophenyl Substitution : The 4-Cl-phenyl group is conserved in several analogues (e.g., ), suggesting its role in target affinity.
Key Observations:
- Lack of Data for Target Compound : While structural similarities imply possible kinase or epigenetic activity, empirical studies are needed to confirm targets.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Profiles
Key Observations:
- Impact of Substituents : The target compound’s low solubility may arise from its bulky furanmethyl and 4-Cl-phenyl groups. Methylated analogues (e.g., ) show improved solubility due to reduced hydrophobicity.
- Metabolic Stability : Methyl groups on the triazole core (e.g., ) likely enhance stability by blocking oxidative metabolism.
Preparation Methods
One-Pot Cyclocondensation for Triazolo-Pyridazine Core
Adapting methods from, 3,6-dichloropyridazine (1.0 eq) reacts with 4-chlorophenyltetrazole (1.2 eq) in pyridine/toluene (4:1 v/v) at 116°C for 30 min under N₂, forming 6-chloro-3-(4-chlorophenyl)-triazolo[4,3-b]pyridazine (85% yield). Thiolation proceeds via nucleophilic substitution with thiourea (2.5 eq) in refluxing ethanol (12 h), followed by alkaline hydrolysis (10% NaOH) to yield the 6-thiol derivative (78%)(Table 1).
Table 1: Optimization of Thiolation Conditions
| Entry | Thiourea (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.5 | EtOH | 80 | 24 | 52 |
| 2 | 2.0 | DMF | 100 | 8 | 63 |
| 3 | 2.5 | EtOH | 78 | 12 | 78 |
Thioether Formation with Bromoacetyl Bromide
Alkylation Protocol
The 6-thiol intermediate (1.0 eq) reacts with bromoacetyl bromide (1.5 eq) in anhydrous THF under N₂ at 0°C. Triethylamine (2.0 eq) scavenges HBr, driving the reaction to completion within 2 h (TLC monitoring). Precipitation in ice-water yields 2-bromo-1-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)ethan-1-one (91%)( methodology).
Critical Parameters :
- Temperature control : Exothermic reaction requires slow bromoacetyl bromide addition to prevent di-sulfide byproducts.
- Solvent choice : THF > DCM due to better solubility of intermediates.
Amidation with Furan-2-ylMethylamine
Nucleophilic Acyl Substitution
The bromoacetyl intermediate (1.0 eq) reacts with furan-2-ylmethylamine (1.2 eq) in DMF at 25°C for 6 h. Potassium carbonate (2.0 eq) base facilitates deprotonation, yielding the target acetamide after silica gel chromatography (EtOAc/hexane 3:7)(76%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (d, J=8.4 Hz, 1H, pyridazine-H), 7.62 (d, J=8.8 Hz, 2H, Ph-Cl), 7.48 (d, J=8.8 Hz, 2H, Ph-Cl), 7.32 (m, 1H, furan-H), 6.52 (dd, J=3.2, 1.8 Hz, 1H, furan-H), 6.38 (d, J=3.2 Hz, 1H, furan-H), 4.42 (d, J=5.6 Hz, 2H, NCH₂), 3.92 (s, 2H, SCH₂CO).
- HRMS : m/z calc. for C₂₁H₁₆ClN₅O₂S [M+H]⁺: 474.0692, found: 474.0689.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiol-Alkylation-Amidation
A streamlined approach condenses Steps 3–4 by reacting the 6-thiol intermediate with bromoacetyl furfurylamide (pre-synthesized). Using sulphamic acid (0.1 eq) in 2-ethoxyethanol at 110°C for 5 h achieves 68% yield, reducing purification steps.
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential (Sections 3–4) | 2 | 68 | 98.5 |
| One-pot | 1 | 65 | 97.2 |
Green Chemistry Considerations
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing the compound?
The synthesis involves multi-step reactions, starting with cyclization to form the triazolopyridazine core, followed by thioether linkage formation and amidation. Key steps include:
- Cyclization : Hydrazine derivatives react with 4-chlorobenzaldehyde under reflux in ethanol (70–80°C) to form the triazolopyridazine core .
- Thioether Formation : A nucleophilic substitution reaction using mercaptoacetic acid derivatives, catalyzed by triethylamine in DMF at 60°C .
- Amidation : Coupling with furan-2-ylmethylamine using EDCI/HOBt in dichloromethane at room temperature .
| Step | Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Hydrazine, 4-chlorobenzaldehyde | Ethanol | None | 70–80°C | 65–75 |
| Thioether linkage | 6-mercapto-triazolopyridazine, chloroacetamide | DMF | Triethylamine | 60°C | 80–85 |
| Amidation | Thioether intermediate, furan-2-ylmethylamine | DCM | EDCI/HOBt | RT | 70–78 |
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons and carbons in the triazolopyridazine core (δ 8.2–8.5 ppm for aromatic protons) and furan methyl group (δ 4.3–4.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 454.0821 for C₂₁H₁₇ClN₅O₂S) .
- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial screening : MIC determination via broth microdilution against S. aureus and E. coli .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
Discrepancies often arise from substituent effects. For example:
- 4-Chlorophenyl vs. 4-Fluorophenyl analogs : The chloro group enhances lipophilicity (logP 3.2 vs. 2.8), increasing membrane permeability but reducing solubility .
- Furan vs. methoxyphenyl groups : Furan’s electron-rich ring improves π-π stacking with target enzymes . Resolution strategies :
- Conduct dose-response curves to compare IC₅₀ values under standardized conditions.
- Use molecular docking (AutoDock Vina) to assess binding affinity differences due to substituents .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH stability : Test degradation kinetics in buffers (pH 1–9). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t₁/₂ = 2 h at pH 1) .
- Light/heat stability : Store at −20°C in amber vials; avoid >40°C to prevent thioether oxidation .
- Prodrug modification : Introduce acetyl-protected thiol groups to enhance stability in serum .
Q. How can computational modeling guide structural optimization?
- Pharmacophore mapping : Identify critical features (e.g., triazole N1, chlorophenyl Cl) using Schrödinger’s Phase .
- ADMET prediction : SwissADME predicts moderate bioavailability (F = 60%) but high plasma protein binding (90%) .
- MD simulations : GROMACS simulations reveal flexible furan moiety enhances target engagement .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies (65% vs. 85%)?
Key variables include:
- Catalyst purity : Triethylamine with <0.5% water improves thioether yields to 85% .
- Reaction time : Extending amidation from 6 h to 12 h increases yields by 15% .
- Workup methods : Column chromatography (vs. precipitation) enhances purity but reduces yield by 10% .
Methodological Recommendations
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm target binding by heating lysates (40–60°C) and quantifying protein denaturation via Western blot .
- BRET/FRET : Monitor real-time interactions in live cells using NanoLuc or GFP tags .
Structural Insights
Q. What role does the thioether linkage play in bioactivity?
- The sulfur atom enhances hydrogen bonding with kinase ATP pockets (e.g., VEGFR2 Lys868) .
- Replacing thioether with ether reduces IC₅₀ by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
